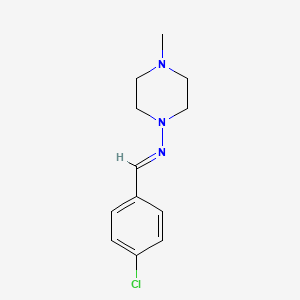

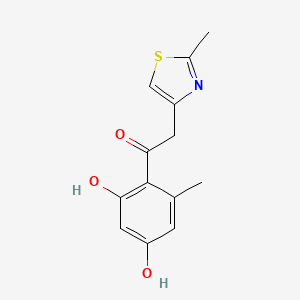

![molecular formula C18H21N3S B5551877 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline](/img/structure/B5551877.png)

1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The synthesis and study of dihydroisoquinoline derivatives, including compounds similar to 1-{[(4,6-dimethylpyrimidin-2-yl)thio]methyl}-3,3-dimethyl-3,4-dihydroisoquinoline, have attracted interest due to their unique structural and chemical properties. These compounds are notable for their potential applications in materials science and medicinal chemistry.

Synthesis Analysis

Dihydroisoquinolines, including derivatives with specific substituents on the pyrimidine ring and the isoquinoline moiety, are synthesized through a variety of methods. Typical approaches involve catalyzed cyclization reactions, condensations, and the use of specific reagents to introduce the desired functional groups (Davydov et al., 1993; Sokol et al., 2002).

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives is characterized by X-ray crystallography and spectroscopic methods, revealing details about the tautomeric forms, electron distribution, and molecular conformation. These studies highlight the importance of substituents in influencing the molecular geometry and stability of the compounds (Davydov et al., 1993; Sokol et al., 2002).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Antitubercular Activities

Pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antitubercular activities. For instance, a series of pyrimidine-azetidinone analogues demonstrated significant antimicrobial activity against various bacterial and fungal strains, as well as in vitro antituberculosis activity against Mycobacterium tuberculosis. This suggests potential applications of similar compounds in developing new antibacterial and antituberculosis drugs (M. Chandrashekaraiah et al., 2014).

Therapeutic Applications

Tetrahydroisoquinolines (THIQs), closely related to the dihydroisoquinoline part of the compound , are considered "privileged scaffolds" in drug discovery, showing promise in treating cancer, malaria, and central nervous system disorders. The US FDA's approval of trabectedin, a THIQ derivative, for treating soft tissue sarcomas highlights the potential of THIQ derivatives in anticancer drug discovery (I. Singh & Purvi A. Shah, 2017).

Antibacterial Agents

Pyrimidine analogues have shown high inhibitory activity against Escherichia coli dihydrofolate reductase (DHFR), suggesting their potential as antibacterial agents. The specificity and potency of these compounds against bacterial DHFR could lead to the development of new antibacterial drugs with a novel mechanism of action (Jay V. Johnson et al., 1989).

Anti-inflammatory Applications

The synthesis of benzimidazole and pyrimidine derivatives has been linked to significant anti-inflammatory activity. This underscores the potential use of related compounds in creating effective anti-inflammatory medications (Prakash Prajapat & G. L. Talesara, 2016).

Cyclization Reactions and Derivative Synthesis

The cyclization of cyanamides, including pyrimidine derivatives, leads to various heterocyclic compounds, indicating a broad application in synthetic chemistry for producing new molecules with potential biological activities (K. Shikhaliev et al., 2008).

Eigenschaften

IUPAC Name |

1-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-3,3-dimethyl-4H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3S/c1-12-9-13(2)20-17(19-12)22-11-16-15-8-6-5-7-14(15)10-18(3,4)21-16/h5-9H,10-11H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHJLNUSCNOHGCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCC2=NC(CC3=CC=CC=C32)(C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

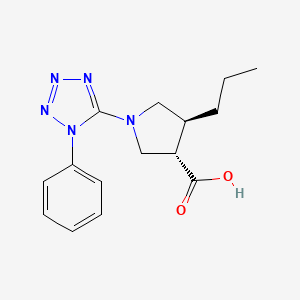

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide hydrochloride](/img/structure/B5551810.png)

![4-[4-(3-phenylpropanoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5551816.png)

![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5551817.png)

![N,N-dimethyl-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5551852.png)

![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5551853.png)

![1-{[(1-ethyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5551862.png)

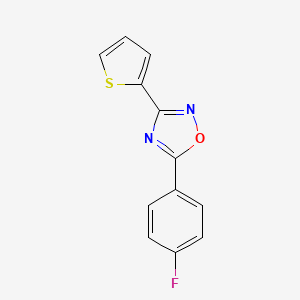

![3-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}pyridine](/img/structure/B5551867.png)